molecular formula C6H13O2PS B14314583 2-(Propylsulfanyl)-1,3,2-dioxaphosphinane CAS No. 116288-81-4

2-(Propylsulfanyl)-1,3,2-dioxaphosphinane

Cat. No.: B14314583
CAS No.: 116288-81-4
M. Wt: 180.21 g/mol
InChI Key: DWWAOQPQYFZLRS-UHFFFAOYSA-N
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Description

2-(Propylsulfanyl)-1,3,2-dioxaphosphinane is an organophosphorus compound characterized by the presence of a propylsulfanyl group attached to a dioxaphosphinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylsulfanyl)-1,3,2-dioxaphosphinane typically involves the reaction of a suitable phosphine precursor with a propylsulfanyl reagent under controlled conditions. One common method involves the use of a phosphine oxide, which is reacted with a propylsulfanyl chloride in the presence of a base to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Propylsulfanyl)-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphine oxide.

    Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce phosphine oxides.

Scientific Research Applications

2-(Propylsulfanyl)-1,3,2-dioxaphosphinane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Propylsulfanyl)-1,3,2-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

2-(Propylsulfanyl)-1,3,2-dioxaphosphinane can be compared with other similar compounds, such as:

    2-(Methylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with a methyl group instead of a propyl group.

    2-(Ethylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with an ethyl group instead of a propyl group.

    2-(Butylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, which can influence its reactivity and applications.

Properties

CAS No.

116288-81-4

Molecular Formula

C6H13O2PS

Molecular Weight

180.21 g/mol

IUPAC Name

2-propylsulfanyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C6H13O2PS/c1-2-6-10-9-7-4-3-5-8-9/h2-6H2,1H3

InChI Key

DWWAOQPQYFZLRS-UHFFFAOYSA-N

Canonical SMILES

CCCSP1OCCCO1

Origin of Product

United States

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